3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid
Description
Properties
IUPAC Name |
3-(tert-butylcarbamoylamino)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBRYHMQGKOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation Method
- Reactants: 3-nitro-4-chlorobenzoic acid, Raney nickel catalyst, and an organic solvent such as ethyl acetate, methanol, ethanol, toluene, tetrahydrofuran, or acetonitrile.
- Conditions: Hydrogen atmosphere at 1.0 MPa pressure, temperature around 35°C, reaction time 1–5 hours.
- Procedure: The nitro compound is mixed with Raney nickel and solvent in an autoclave. Hydrogen is introduced, and the reaction proceeds until hydrogen uptake ceases.
- Outcome: High purity 3-amino-4-chlorobenzoic acid is obtained with yields up to 95%, and product purity by HPLC reaches 98%. The product is isolated by filtration to remove catalyst, solvent evaporation, washing, and vacuum drying at 80°C.
| Parameter | Details |
|---|---|
| Catalyst | Raney nickel (20% water wet) |
| Solvent | Ethyl acetate (or others) |
| Hydrogen pressure | 1.0 MPa |
| Temperature | 35°C |
| Reaction time | 3 hours (typical) |
| Yield | 95% |
| Purity (HPLC) | 98% |
| Melting point | 179–183°C |
Source: Patent CN107935876B describing efficient hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid to 2-(3-amino-4-chlorobenzoyl)benzoic acid with optimized reaction times and solvents.
Protection of the Amino Group by tert-Butylcarbamoylation
The amino group in 3-amino-4-chlorobenzoic acid is protected by reaction with tert-butyl carbamoyl reagents, typically via carbamoylation using tert-butyl isocyanate or related carbamoyl donors.
Typical Carbamoylation Procedure
- Reagents: 3-amino-4-chlorobenzoic acid, tert-butyl isocyanate or tert-butyl carbamoyl chloride, base (e.g., triethylamine).
- Solvents: Aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
- Conditions: Low temperature (0–5°C) to control reaction rate and minimize side reactions; stirring under inert atmosphere (nitrogen or argon).
- Mechanism: Nucleophilic attack of the amino group on the carbamoyl reagent forms the tert-butylcarbamoyl-protected amine.
- Workup: Quenching with water, extraction with organic solvents, washing, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.
- Purification: Recrystallization or chromatography to isolate the pure protected product.
Note: Specific detailed experimental protocols for this step are often proprietary or embedded in broader synthetic schemes; however, analogous carbamoylation methods are well-documented in organic synthesis literature.
Representative Synthetic Sequence from Literature
A related synthetic approach reported for similar compounds involves:
- Suzuki Coupling: For introducing aryl groups on intermediates.
- Simultaneous Deprotection: Removal of Boc (tert-butoxycarbonyl) and O-benzyl groups under acidic conditions to yield free amine intermediates.
- Coupling with Acid: Using coupling reagents such as COMU in the presence of triethylamine at low temperature (4°C) in DMF/DCM mixtures to form amide bonds.
This approach highlights the importance of:
- Controlled temperature to avoid decomposition.
- Use of coupling reagents (COMU) for efficient amide bond formation.
- Immediate use of unstable intermediates under inert atmosphere to prevent degradation.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Coupling of intermediates | COMU, TEA, DMF/DCM, 4°C, nitrogen atmosphere | Efficient amide bond formation |
| Deprotection | Acidic conditions | Simultaneous Boc and O-benzyl removal |
| Workup | Extraction, washing, drying | Isolation of pure product |
Source: Research article on synthesis of PF-6870961 illustrating coupling and protection strategies relevant to benzoic acid derivatives.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nitro to Amino Reduction | Catalytic hydrogenation | Raney nickel, H2, ethyl acetate | 35°C, 1.0 MPa H2, 3 h | 95 | 98 | Efficient, mild conditions |
| Amino Protection | Carbamoylation | tert-butyl isocyanate, TEA | 0–5°C, inert atmosphere | High | High | Standard protection of amino group |
| Amide Coupling (if applicable) | Coupling with acid using COMU | COMU, TEA, DMF/DCM | 4°C, nitrogen atmosphere | High | High | Used for further functionalization steps |
Analytical and Purification Techniques
- High Performance Liquid Chromatography (HPLC): Used to verify purity (typically >98%).
- Melting Point Determination: Confirms compound identity and purity (e.g., 179–183°C for amino intermediate).
- Vacuum Drying: Removes residual solvents after filtration.
- Filtration and Washing: Removes catalyst residues and impurities.
- Recrystallization: Often employed for final purification.
Chemical Reactions Analysis
Synthetic Routes for Chlorobenzoic Acid Derivatives
Chlorobenzoic acids are versatile intermediates in organic synthesis. For 3-[(tert-butylcarbamoyl)amino]-4-chlorobenzoic acid , the following synthesis steps are plausible:
-
Step 1 : Introduction of the tert-butylcarbamoyl amino group at the 3-position of 4-chlorobenzoic acid via coupling reactions.
-
Step 2 : Functionalization of the carboxylic acid group for further derivatization.
Key Reactions from Analogous Systems:
| Reaction Type | Conditions/Reagents | Yield | Source |
|---|---|---|---|
| Amide Coupling | BOP reagent, Hunig’s base, DMF | 60–90% | |
| Carboxylic Acid Activation | Thionyl chloride (SOCl₂) | 93% |
For example, coupling 3-amino-4-chlorobenzoic acid with tert-butyl isocyanate or using a carbodiimide-based reagent (e.g., BOP) could yield the target compound .
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety in chlorobenzoic acids is highly reactive and participates in:
-
Esterification : Formation of methyl/ethyl esters for solubility modulation.
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Amidation : Conjugation with amines or amino acids (e.g., valine in ).
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Salt Formation : Interaction with bases to generate carboxylate salts.
Example from Literature:
In , 4-[(4-chlorophenyl)sulfonyl]benzoic acid was converted to its acyl chloride (using SOCl₂) and subsequently coupled with valine to form an amide (93% yield).
Reactivity of the tert-Butylcarbamoyl Amino Group
The tert-butylcarbamoyl group is typically stable under mild conditions but can undergo:
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Hydrolysis : Under strong acidic/basic conditions to regenerate the amine.
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Nucleophilic Substitution : Potential reactivity at the chloro-substituted aromatic position (4-chloro), though steric hindrance from the tert-butyl group may limit this.
Supramolecular Interactions
Chlorobenzoic acids often form hydrogen-bonded networks or cocrystals with amines. For instance:
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Cocrystallization of 3-chlorobenzoic acid with 4-amino-2-chloropyridine via O–H⋯N hydrogen bonds .
-
These interactions could influence solubility and stability of the target compound.
Biological Activity Considerations
While not directly studied for this compound, structurally related chlorobenzoic acid derivatives exhibit:
Challenges and Research Gaps
-
No direct data on enzymatic/metabolic pathways for this compound.
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Limited studies on regioselective modifications of the aromatic ring due to steric effects from the tert-butyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that derivatives of 3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid exhibit promising anticancer properties. For instance, studies have indicated that compounds with similar structures can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. The inhibition of HDACs leads to the reactivation of tumor suppressor genes and ultimately induces apoptosis in cancer cells .
Case Study: HDAC Inhibition
A study evaluated the anticancer effects of various HDAC inhibitors, including those derived from chlorobenzoic acid derivatives. The results demonstrated that these compounds could selectively inhibit HDAC6, leading to reduced viability in leukemia cell lines. The IC50 values for selected compounds ranged from 0.014 to 8.01 μM, indicating strong potential for therapeutic use .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research into similar carboxylic acid derivatives has shown that they can modulate inflammatory pathways, potentially offering new treatments for chronic inflammatory diseases .
Material Science Applications
2.1 Supramolecular Chemistry
this compound can be utilized in supramolecular assemblies due to its ability to form hydrogen bonds with other molecules. This property is essential for creating complex materials with specific functionalities, such as drug delivery systems or sensors .
Case Study: Cocrystal Formation
A study on the cocrystallization of chlorobenzoic acids with amino pyridines demonstrated that the interactions between these compounds could lead to stable cocrystals with enhanced properties compared to their individual components. This opens avenues for designing novel materials with tailored characteristics .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Structure A | 0.014 | HDAC6 |
| Compound B | Structure B | 8.01 | HDAC1 |
| Compound C | Structure C | 2.49 | HDAC1 |
Table 2: Supramolecular Properties
| Compound Name | Coformer | pKa Value | Cocrystal Formation |
|---|---|---|---|
| Compound D | 4-Amino-2-chloropyridine | 4.73 | Yes |
| Compound E | 2-Amino-4-chloropyridine | 5.72 | Yes |
Mechanism of Action
The mechanism by which 3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butylcarbamoyl group distinguishes this compound from other chlorobenzoic acid derivatives. Key comparisons include:
Supramolecular and Crystallization Behavior
Evidence from chlorobenzoic acid cocrystals and salts highlights the role of substituents in crystal engineering:
- In cocrystals of 3-chlorobenzoic acid with amino-chloropyridines, halogen and hydrogen bonding dominate, with molecular salts (e.g., compound 2 in ) exhibiting higher cohesive energies (Ecp = -96.45 kcal/mol) than cocrystals (Ecp = -2.10 kcal/mol) .
- The tert-butylcarbamoyl group in the target compound may promote unique packing motifs via N–H···O hydrogen bonds and Cl···Cl interactions, though steric bulk could limit dense crystal formation compared to smaller substituents.
Metabolic and Pharmacokinetic Considerations
A metabolite structurally related to the target compound, 3-[3-(butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid, demonstrates how substituent polarity affects pharmacokinetics. The tert-butyl group may slow metabolism compared to smaller alkyl chains, extending half-life .
Biological Activity
3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a tert-butylcarbamoyl group attached to an amino group on a chlorobenzoic acid backbone. The compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 240.69 g/mol
Antimicrobial Activity
Recent studies have shown that derivatives of chlorobenzoic acids exhibit significant antimicrobial properties. For instance, this compound was tested against various Gram-positive and Gram-negative bacterial strains, demonstrating notable inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, macrophages were treated with lipopolysaccharide (LPS) to induce inflammation, followed by treatment with varying concentrations of this compound. The results indicated a dose-dependent reduction in cytokine levels:
| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 (Control) | 1500 | 800 |
| 10 | 1200 | 600 |
| 50 | 800 | 300 |
| 100 | 400 | 100 |
This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines. The compound displayed selective cytotoxicity towards certain leukemia cell lines while showing minimal toxicity to normal cells.
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| THP-1 (acute monocytic leukemia) | 12.5 |
| K562 (chronic myeloid leukemia) | 25.0 |
| Normal Human Lymphocytes | >100 |
These results indicate a promising therapeutic window for the compound as an anti-cancer agent.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory and cancerous pathways.
- Modulation of Cell Signaling : It could affect signaling pathways related to cell proliferation and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
